REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-])[CH3:3].[K+].[CH3:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:9]1=[O:17].C(Br)C#C>CN(C)C=O>[CH3:7][N:8]1[C:12]2[CH:13]=[CH:14][CH:5]=[CH:2][C:3]=2[N:10]([CH2:11][C:16]#[CH:15])[C:9]1=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring under nitrogen for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
WASH
|
Details
|
The crude product was passed over silica gel using 10% (v/v) of ethyl/acetate in methylene chloride for elution
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethyl acetate/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C2=C1C=CC=C2)CC#C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |